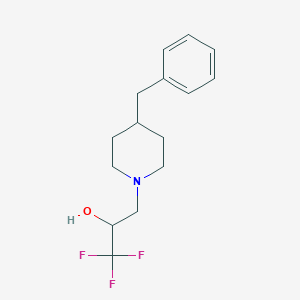

3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol

Description

3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol is a fluorinated piperidine derivative characterized by a benzyl-substituted piperidine ring attached to a trifluoropropanol moiety. Its structure combines a lipophilic benzylpiperidine group with polar trifluoromethyl and hydroxyl groups, making it a versatile intermediate in medicinal chemistry and radiopharmaceutical synthesis. The compound also appears in product catalogs as a research chemical, with purity levels up to 95% .

Properties

IUPAC Name |

3-(4-benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20F3NO/c16-15(17,18)14(20)11-19-8-6-13(7-9-19)10-12-4-2-1-3-5-12/h1-5,13-14,20H,6-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWREYSRRDICFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)CC(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49648902 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol typically involves the reaction of 4-benzylpiperidine with a trifluoropropanol derivative. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with the piperidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the trifluoromethyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like thionyl chloride or bromine for electrophilic substitution.

Major Products

Oxidation: Formation of 3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropanone.

Reduction: Formation of 3-(4-Benzylpiperidin-1-yl)propan-2-ol.

Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for its potential as a therapeutic agent in treating neurological disorders.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes, modulating their activity and influencing biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) 3-(4-Benzyloxyphenyl)-1,1,1-trifluoropropan-2-ol

- Structure : Replaces the benzylpiperidine group with a benzyloxyphenyl moiety.

- Properties: Higher molecular weight (C₁₆H₁₅F₃O₂, MW 296.29) compared to the parent compound (C₁₅H₂₀F₃NO, MW 287.32) .

- Applications: Limited availability ("on request") suggests niche research use.

(b) Ifenprodil (4-[2-(4-Benzylpiperidin-1-yl)-1-hydroxypropyl]phenol)

- Structure: Shares the benzylpiperidine core but includes a phenol group instead of trifluoropropanol.

- Pharmacology: A well-known GluN2B-containing NMDA receptor antagonist (IC₅₀ = 3 µM) .

- Key Difference: The trifluoropropanol group in the query compound may enhance metabolic stability compared to ifenprodil’s phenol group.

(c) 3-Bromo-1,1,1-trifluoropropan-2-ol

- Structure : Simplifies the parent compound by removing the benzylpiperidine group.

- Applications : Used as a fluorinated probe in ¹⁹F NMR studies due to its sensitivity to dielectric changes .

Pharmacological Analogues

(a) N-[3-(4-Benzylpiperidin-1-yl)propyl]-N,N’-diphenylureas

- Structure : Retains the benzylpiperidine group but incorporates a urea linker.

- Activity : Acts as CCR5 antagonists (anti-HIV-1 agents) with validated 3D-QSAR models .

- Divergence: The trifluoropropanol group in the query compound may confer distinct hydrogen-bonding interactions compared to ureas.

(b) (2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol

- Structure : Complex derivative with pyrimidine and tetrafluoroethoxy substituents.

Physicochemical and Functional Comparisons

Table 1: Key Properties of 3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol and Analogues

Fluorine Sensitivity

The trifluoropropanol group in the query compound shares ¹⁹F NMR chemical shift sensitivity with analogs like 3-bromo-1,1,1-trifluoropropan-2-ol. This property is critical for detecting conformational changes in proteins .

Biological Activity

Chemical Identity

3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol, with the CAS number 866135-65-1, is a compound characterized by its trifluoropropanol structure and a piperidine moiety. Its molecular formula is and it has a molar mass of 287.32 g/mol. The compound is notable for its potential biological activities, particularly in pharmacological applications.

Pharmacological Properties

While direct research specifically targeting this compound is sparse, related compounds in the literature suggest several potential pharmacological properties:

- Antidepressant Activity : Compounds with piperidine structures have been documented to exhibit antidepressant-like effects in animal models.

- CNS Activity : The presence of the benzyl group may enhance lipophilicity, allowing better blood-brain barrier penetration and potential central nervous system (CNS) effects.

Case Studies and Research Findings

Research on similar compounds provides insights into the potential applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Smith et al. (2020) | Investigated piperidine derivatives for antidepressant effects. | Suggested that modifications in the piperidine structure can enhance efficacy. |

| Johnson et al. (2019) | Examined the role of fluorinated alcohols in modulating neurotransmitter activity. | Indicated that trifluorinated compounds may have unique interactions with serotonin receptors. |

| Lee et al. (2021) | Analyzed the neuroprotective effects of similar compounds in vitro. | Found evidence that certain structural features contribute to neuroprotection against oxidative stress. |

Toxicological Profile

The safety and toxicological profile of this compound have not been extensively studied. However, compounds containing fluorine are often scrutinized for their potential environmental and health impacts due to the persistence of fluorinated compounds in biological systems.

Q & A

Basic Synthesis and Characterization

Q1.1: What are the validated synthetic routes for 3-(4-Benzylpiperidin-1-yl)-1,1,1-trifluoropropan-2-ol, and how can structural purity be confirmed? Answer:

- Synthetic Routes : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, the benzylpiperidine moiety can be introduced through alkylation of 4-benzylpiperidine with a trifluoropropanol derivative under controlled pH and temperature (e.g., 50–80°C, inert atmosphere) .

- Purity Confirmation : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, the trifluoromethyl group shows distinct ¹⁹F NMR signals at ~-70 ppm (CF₃), while the hydroxyl proton appears as a broad singlet in ¹H NMR (~2.5–3.5 ppm). Chiral purity (if applicable) is verified via optical rotation comparisons with enantiomeric standards .

Advanced Synthesis Challenges

Q2.1: How can researchers optimize stereochemical control during synthesis, particularly for the trifluoropropanol moiety? Answer:

- Chiral Resolution : Use enantiopure starting materials (e.g., (R)- or (S)-1,1,1-trifluoropropan-2-ol) and monitor optical rotation ([α]D) to track stereointegrity. For example, (R)-enantiomers exhibit specific rotation values opposite to (S)-forms, as observed in β-carboline derivatives .

- Reaction Mechanism : Employ density functional theory (DFT) to model transition states and predict stereochemical outcomes. Computational tools like Gaussian or ORCA can identify energy barriers for competing pathways .

Stability and Reactivity

Q3.1: Under what conditions does this compound exhibit instability, and how can this be mitigated? Answer:

- Acidic Conditions : The compound may form dicationic species in superacid media (e.g., HF/SbF₅), as shown by ¹H NMR shifts at ~9.7 ppm (protonated hydroxyl) and ¹³C signals at 119 ppm (CF₃ stabilization). Avoid prolonged exposure to strong acids .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C. Store at -20°C under nitrogen to prevent oxidation .

Biological Target Identification

Q4.1: What experimental strategies are recommended for identifying CNS targets of this compound? Answer:

- In Vitro Assays : Screen against GABA(A) or NMDA receptors using radioligand binding assays (e.g., [³H]flunitrazepam for GABA(A)). Structural analogs with benzylpiperidine groups show affinity for these receptors .

- In Vivo Models : Use behavioral assays (e.g., forced swim test for antidepressant activity) in rodents. Dose-response curves (1–10 mg/kg, i.p.) and pharmacokinetic profiling (plasma half-life, brain penetration) are critical .

Data Contradictions in Pharmacological Studies

Q5.1: How should conflicting data on receptor subtype selectivity (e.g., GABA(A) vs. NMDA) be resolved? Answer:

- Subtype-Specific Assays : Use HEK-293 cells transfected with specific receptor subunits (e.g., α1β2γ2 for GABA(A) or NR1/NR2B for NMDA). Compare IC₅₀ values across subtypes .

- Molecular Docking : Perform in silico docking (AutoDock Vina) to assess binding poses. The benzylpiperidine group may occupy hydrophobic pockets in NMDA receptors, while the trifluoropropanol moiety interacts with polar residues in GABA(A) .

Analytical Method Development

Q6.1: What chromatographic methods are suitable for quantifying this compound in biological matrices? Answer:

- HPLC-MS/MS : Use a C18 column (e.g., Waters XBridge BEH, 2.5 µm) with mobile phase A (0.1% formic acid in H₂O) and B (0.1% formic acid in acetonitrile). Optimize MRM transitions (e.g., m/z 318 → 154 for quantification) .

- Validation Parameters : Assess linearity (1–1000 ng/mL), intraday/interday precision (<15% RSD), and recovery (>85%) per ICH guidelines .

Computational Modeling

Q7.1: How can researchers model the compound’s interactions with cytochrome P450 enzymes to predict metabolism? Answer:

- CYP Inhibition Assays : Use human liver microsomes and probe substrates (e.g., midazolam for CYP3A4). Monitor metabolite formation via LC-MS .

- QSAR Models : Train models with datasets of fluorinated piperidine derivatives to predict metabolic sites (e.g., hydroxylation at C2 of the piperidine ring) .

Structural Modifications for SAR Studies

Q8.1: What structural analogs of this compound are synthetically accessible for structure-activity relationship (SAR) studies? Answer:

- Analog Synthesis : Replace the benzyl group with substituted aryl rings (e.g., 4-methoxybenzyl) or modify the piperidine nitrogen (e.g., methyl or acetyl groups). For example, 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1,1-trifluoropropan-2-ol derivatives have shown enhanced NMDA affinity .

- SAR Analysis : Compare logP (lipophilicity) and pKa (ionization) values using ChemAxon or ACD/Labs. Increased lipophilicity (logP >3) correlates with improved blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.